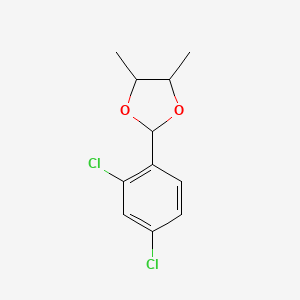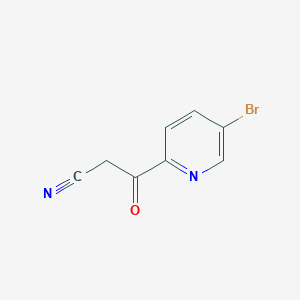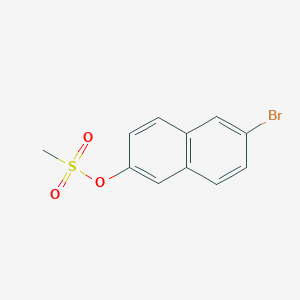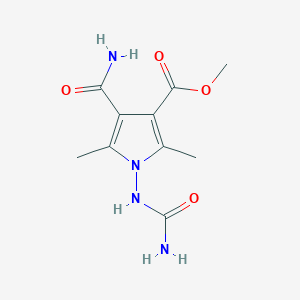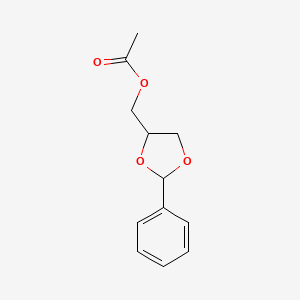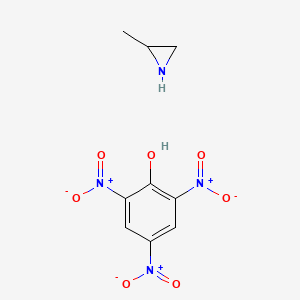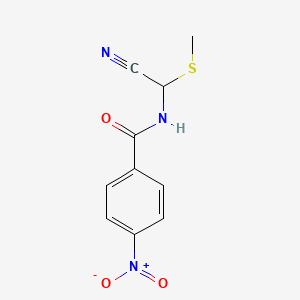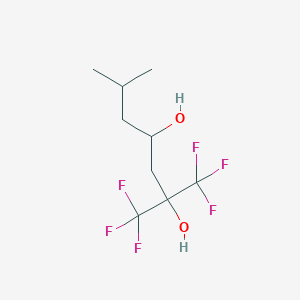
1,1,1-Trifluoro-6-methyl-2-(trifluoromethyl)heptane-2,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1-Trifluoro-6-methyl-2-(trifluoromethyl)-2,4-heptanediol is a fluorinated organic compound with the molecular formula C8H11F6O2 This compound is characterized by the presence of trifluoromethyl groups and a heptanediol backbone, making it a unique molecule in the field of organic chemistry
Méthodes De Préparation
The synthesis of 1,1,1-trifluoro-6-methyl-2-(trifluoromethyl)-2,4-heptanediol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Fluorination: Introduction of trifluoromethyl groups into the precursor molecule using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H).
Hydroxylation: Conversion of intermediate compounds to diols through hydroxylation reactions using oxidizing agents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain high-purity 1,1,1-trifluoro-6-methyl-2-(trifluoromethyl)-2,4-heptanediol.
Analyse Des Réactions Chimiques
1,1,1-Trifluoro-6-methyl-2-(trifluoromethyl)-2,4-heptanediol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like chromium trioxide (CrO3) or potassium dichromate (K2Cr2O7).
Reduction: Reduction reactions can convert the compound to alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The trifluoromethyl groups can undergo nucleophilic substitution reactions with reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu), leading to the formation of various substituted derivatives.
Applications De Recherche Scientifique
1,1,1-Trifluoro-6-methyl-2-(trifluoromethyl)-2,4-heptanediol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential use in drug discovery and development, particularly in designing fluorinated pharmaceuticals with enhanced bioavailability and metabolic stability.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mécanisme D'action
The mechanism of action of 1,1,1-trifluoro-6-methyl-2-(trifluoromethyl)-2,4-heptanediol involves its interaction with molecular targets through its fluorinated groups. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The compound’s hydroxyl groups also play a role in forming hydrogen bonds with target molecules, further influencing its activity.
Comparaison Avec Des Composés Similaires
1,1,1-Trifluoro-6-methyl-2-(trifluoromethyl)-2,4-heptanediol can be compared with other similar compounds, such as:
1,1,1-Trifluoro-6-methyl-2,4-heptanedione: Similar in structure but lacks the hydroxyl groups, leading to different chemical reactivity and applications.
2-Chloro-1,1,1-trifluoro-6-methyl-2-(trifluoromethyl)heptan-4-one: Contains a chloro group instead of hydroxyl groups, resulting in distinct chemical properties and uses.
1,1,1-Trifluoro-2,4-pentanediol: A shorter chain analog with similar fluorinated groups but different physical and chemical properties.
Propriétés
Formule moléculaire |
C9H14F6O2 |
|---|---|
Poids moléculaire |
268.20 g/mol |
Nom IUPAC |
1,1,1-trifluoro-6-methyl-2-(trifluoromethyl)heptane-2,4-diol |
InChI |
InChI=1S/C9H14F6O2/c1-5(2)3-6(16)4-7(17,8(10,11)12)9(13,14)15/h5-6,16-17H,3-4H2,1-2H3 |
Clé InChI |
BIAKMRCXZKDOIW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(CC(C(F)(F)F)(C(F)(F)F)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-[(2-hydroxy-3-nitro-benzoyl)amino]acetate](/img/structure/B14006795.png)
